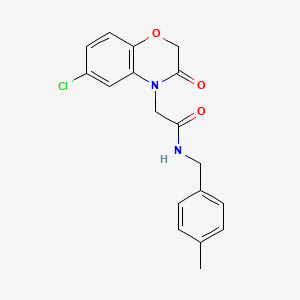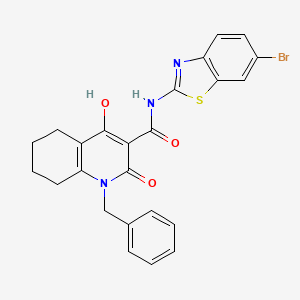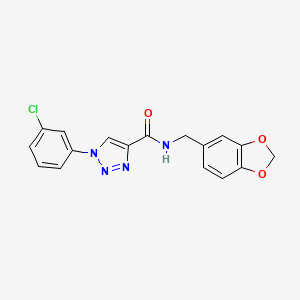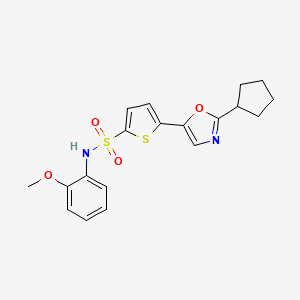![molecular formula C19H14F2N6O B11206228 4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the pyrazolopyrimidine core. The final step involves the condensation of these intermediates under controlled conditions to yield the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
相似化合物的比较
- (1E)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
- (1E)-1-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
Uniqueness: The presence of the difluoromethoxy group in (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C19H14F2N6O |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14F2N6O/c20-19(21)28-15-8-6-13(7-9-15)10-24-26-17-16-11-25-27(18(16)23-12-22-17)14-4-2-1-3-5-14/h1-12,19H,(H,22,23,26)/b24-10+ |
InChI 键 |
GHNGQPJJHKLFLN-YSURURNPSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)OC(F)F |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11206145.png)
![N-[3-oxo-3-(4-propoxyphenyl)propyl]valine](/img/structure/B11206148.png)



![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206184.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
![4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206224.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11206232.png)

![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)
